![molecular formula C8H11BrCl2N2O3 B6262086 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride CAS No. 2171635-09-7](/img/no-structure.png)
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride
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Overview
Description
“2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2253638-74-1 . It has a molecular weight of 318 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BrN2O2.2ClH/c9-6-1-5 (3-11-4-6)2-7 (10)8 (12)13;;/h1,3-4,7H,2,10H2, (H,12,13);2*1H
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Organic Chemical Synthesis Intermediate
The compound “2-amino-5-bromo-3-hydroxypyridine” is used as an organic chemical synthesis intermediate . This means it can be used in the production of various other chemicals in the field of organic chemistry.
Protodeboronation of Pinacol Boronic Esters
A similar compound, “2-amino-3-hydroxypyridine”, has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation .
Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation process mentioned above was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry.
Perovskite Solar Cells
“2-amino-3-hydroxypyridine” has been used as a bifunctional additive in the production of stable and high-efficiency tin–lead perovskite solar cells . The addition of this compound to the precursor solution was found to effectively suppress the oxidation of Sn2+ and improve the carrier transport by passivation of the grain boundaries .
Anticancer Research
Compounds similar to “2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride”, such as 2-aminothiazoles, have been associated with anticancer activity . They could potentially be used in the development of new anticancer drugs.
Antioxidant Research
2-aminothiazoles have also been associated with antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It has been used as a bifunctional additive in the production of tin-lead perovskite solar cells . The compound contains a pyridine nitrogen and an –NH2 group, which act as a bidentate anchoring additive, improving device performance .
Biochemical Pathways
The compound has been shown to effectively suppress the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 . This results in the formation of compact large-grained films and also improves the carrier transport by passivation of the grain boundaries .
Result of Action
The introduction of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride into the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution resulted in an increase in the power conversion efficiency (PCE) of narrow band gap perovskite solar cells . Compared with the control device, an optimized device incorporating 2 mol% of the compound exhibited a PCE of 19.18%, an increase of nearly 22% .
Action Environment
The action of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is influenced by environmental factors. For instance, the compound’s ability to suppress Sn2+ oxidation and retard the nucleation and crystallization rate contributes to the stability and high-efficiency of tin-lead perovskite solar cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride involves the reaction of 4-bromo-5-hydroxypyridin-2-amine with 2-bromoacetic acid, followed by reduction and salt formation.", "Starting Materials": [ "4-bromo-5-hydroxypyridin-2-amine", "2-bromoacetic acid", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 4-bromo-5-hydroxypyridin-2-amine is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form 2-(4-bromo-5-hydroxypyridin-2-yl)acetic acid.", "Step 2: 2-(4-bromo-5-hydroxypyridin-2-yl)acetic acid is reduced with sodium borohydride to form 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid.", "Step 3: 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid is reacted with hydrochloric acid to form the dihydrochloride salt of the compound." ] } | |
CAS RN |
2171635-09-7 |
Product Name |
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride |
Molecular Formula |
C8H11BrCl2N2O3 |
Molecular Weight |
334 |
Purity |
95 |
Origin of Product |
United States |
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